Protirelin
Overview
Description
Protirelin is a synthetic analogue of thyrotropin-releasing hormone (TRH). It is a tri-peptide tropic hormone, released by the hypothalamus, that stimulates the release of Thyroid Stimulating Hormone (TSH) and prolactin from the anterior pituitary .
Molecular Structure Analysis
Protirelin is a tripeptide composed of L-pyroglutamyl, L-histidyl and L-prolinamide residues joined in sequence . Further structural analysis can be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
Protirelin has a molecular formula of C16H22N6O4 and a molecular weight of 362.38 g/mol .Scientific Research Applications
1. Proteomics and Mass Spectrometry
- Proteomic Research and Quantification : Protirelin, as part of the broader field of proteomic research, plays a role in the quantification and analysis of proteins and peptides. Proteomic research involves comparing sample classes, such as healthy versus disease states, to uncover markers of dysregulation. Reproducible and accurate quantification of a large number of protein and peptide analytes across a large panel of samples remains a goal in proteomics (Chalkley et al., 2019).
2. Chronobiological Studies
- Chronobiological Hypothalamic–Pituitary–Thyroid Axis and Antidepressant Outcome : Protirelin tests have been used to detect hypothalamic-pituitary-thyroid (HPT) axis dysregulation in depression. The chronobiological index from these tests is reduced in major depressed inpatients and is normalized after successful antidepressant treatment. Early changes in HPT axis activity during antidepressant treatment have been associated with subsequent treatment outcomes (Duval et al., 2015).
3. Cancer Biology and Bioinformatics
- Bioinformatic Analysis in Cancer Proteomics : Protirelin's role extends into cancer proteomics, where bioinformatics tools are employed to manage and interpret data from proteomic studies. These studies generate complex datasets of diagnostic, prognostic, and therapeutic significance in human cancer (Manfredi et al., 2019).
4. Public Research Organizations
- Classification of Research Organizations : The classification and organization of research entities in fields like protirelin studies are essential for scientific validity. The taxonomy of research performing organizations reflects the ongoing evolution and categorization of entities in the scientific research field (Cruz-Castro et al., 2020).
5. Methodologies in Scientific Research
- **Methodi Ordinatio in Research Selection**: Protirelin research can benefit from methodologies like 'Methodi Ordinatio,' which provide criteria to select scientific articles, combining impact factor, year of publication, and number of citations. This methodology is crucial for selecting relevant literature in rapidly evolving fields like protirelin research (Pagani et al., 2015).
6. SWATH-Mass Spectrometry in Proteomics
- Reproducibility in Proteomic Data : Protirelin studies can utilize SWATH-mass spectrometry for reproducible quantification of proteins. This method is effective for large-scale protein quantification, demonstrating the capability of consistent detection and quantification across different laboratories (Collins et al., 2016).
7. Data-Independent Acquisition Strategies
- Improving Precursor Selectivity : In protirelin research, strategies like data-independent acquisition (DIA) are used for the identification and quantification of proteins. DIA approaches improve precursor selectivity, crucial for sensitive and accurate quantification in proteomics (Amodei et al., 2019).
8. ProTide Prodrug Technology
- Intracellular Delivery of Nucleoside Analogues : Protirelin research can intersect with ProTide technology, a prodrug approach for the efficient intracellular delivery of nucleoside analogue monophosphates. This technology plays a significant role in drug discovery and the improvement of drug delivery and efficacy (Mehellou et al., 2017).
9. Cardiovascular Proteomics
- Impact on Cardiovascular Health and Disease : Proteomic research, including the study of protirelin, can significantly impact cardiovascular health. It facilitates the understanding of experimental, translational, and clinical implications in cardiovascular diseases (Lindsey et al., 2015).
10. Quantitative Proteomic Strategies
- Relative and Absolute Quantitation : Protirelin research can utilize mass spectrometry-based quantitative proteomics. Various label-free and stable isotope label-based quantitation methods enable comparative proteomic experiments, crucial for nonbiased identification of differentially expressed proteins (Ankney et al., 2018).
properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSAINXGIQZQOO-SRVKXCTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53935-32-3 (1:1 tartrate), 56267-12-0 (tartrate monohydrate salt/solvate) | |
Record name | Protirelin [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024305279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023533 | |
Record name | TSH-releasing hormone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light red crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Transferrin | |
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Product Name |
Protirelin | |
CAS RN |
24305-27-9, 117217-40-0, 11096-37-0 | |
Record name | TSH-releasing hormone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24305-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Protirelin [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024305279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PR 546 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117217400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Protirelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09421 | |
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Record name | Transferrin | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | TSH-releasing hormone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Protirelin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Transferrins | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROTIRELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5F15120W | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.